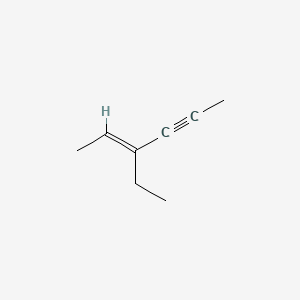
Hexa-2-yn-4-ene, 4-ethyl-, (E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexa-2-yn-4-ene, 4-ethyl-, (E)- is an organic compound with the molecular formula C8H12. It is a stereoisomer of Hexa-2-yn-4-ene, 4-ethyl-, (Z)-. This compound is characterized by the presence of both alkyne and alkene functional groups, making it a versatile molecule in organic synthesis and various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hexa-2-yn-4-ene, 4-ethyl-, (E)- typically involves the use of alkyne and alkene precursors. One common method is the coupling of an ethyl-substituted alkyne with a suitable alkene under controlled conditions. The reaction often requires a catalyst, such as palladium or nickel, to facilitate the coupling process. The reaction conditions, including temperature and pressure, are optimized to ensure the formation of the desired (E)-isomer .
Industrial Production Methods
In industrial settings, the production of Hexa-2-yn-4-ene, 4-ethyl-, (E)- may involve large-scale catalytic processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced separation techniques, such as distillation and chromatography, are common in industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
Hexa-2-yn-4-ene, 4-ethyl-, (E)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the alkyne and alkene groups to alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Halogenation using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Formation of epoxides or ketones.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Hexa-2-yn-4-ene, 4-ethyl-, (E)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Hexa-2-yn-4-ene, 4-ethyl-, (E)- involves its interaction with specific molecular targets. The compound’s alkyne and alkene groups allow it to participate in various chemical reactions, which can modify the structure and function of target molecules. These interactions can affect biological pathways and processes, leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Hexa-2-yn-4-ene, 4-ethyl-, (Z)-
- Hexa-2-yn-4-ene, 4-methyl-
- Hexa-2-yn-4-ene, 4-propyl-
Uniqueness
Hexa-2-yn-4-ene, 4-ethyl-, (E)- is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. The (E)-isomer may exhibit different physical and chemical properties compared to its (Z)-isomer, making it valuable in certain applications .
Eigenschaften
CAS-Nummer |
70058-03-6 |
|---|---|
Molekularformel |
C8H12 |
Molekulargewicht |
108.18 g/mol |
IUPAC-Name |
(E)-3-ethylhex-2-en-4-yne |
InChI |
InChI=1S/C8H12/c1-4-7-8(5-2)6-3/h5H,6H2,1-3H3/b8-5+ |
InChI-Schlüssel |
GWVWHRMKPSRNDX-VMPITWQZSA-N |
Isomerische SMILES |
CC/C(=C\C)/C#CC |
Kanonische SMILES |
CCC(=CC)C#CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-[[3-Chloro-4-[(4-nitrophenyl)azo]phenyl]imino]bisethyl diacetate](/img/structure/B13785292.png)
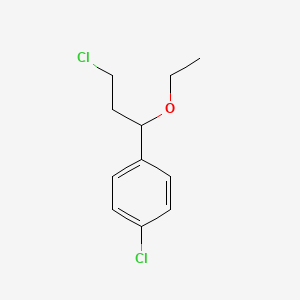

![2-[4-(Morpholin-4-yl)phenyl]-1,3-benzothiazole](/img/structure/B13785311.png)
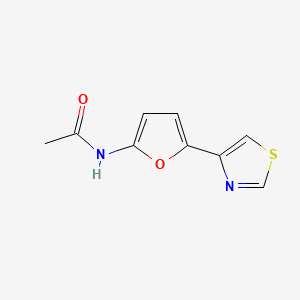
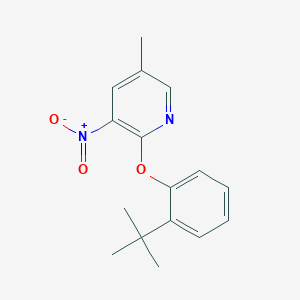
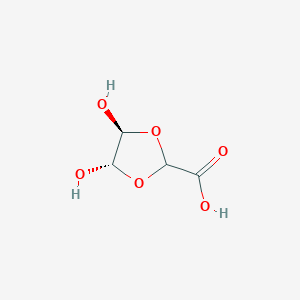
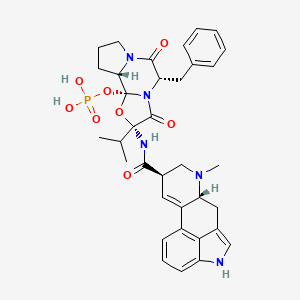
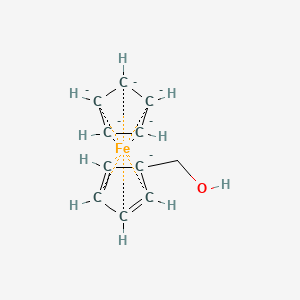
![[[[[(Aminophenyl)methyl]phenyl]amino]methyl]phenol](/img/structure/B13785352.png)
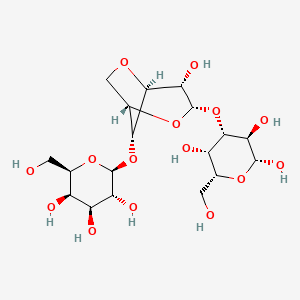
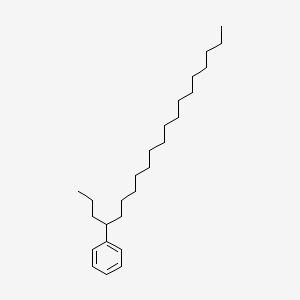
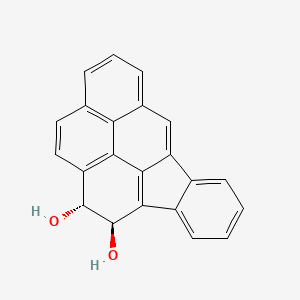
![Disodium 2,4-dihydroxy-5-[(2-hydroxy-3-nitro-5-sulphonatophenyl)azo]benzoate](/img/structure/B13785369.png)
